molecular formula C23H25N3O4S2 B2606086 N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 313364-86-2

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2606086
CAS No.: 313364-86-2
M. Wt: 471.59
InChI Key: XPWVPSVUHDFGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound with the molecular formula C23H25N3O4S2 and a molecular weight of 471.59 g/mol . This chemically complex molecule features a benzamide core linked to a 4-isopropylphenyl-substituted thiazole ring and a morpholinosulfonyl functional group. This specific structural architecture, incorporating multiple nitrogen and sulfur heterocycles, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds with similar thiazole and benzamide motifs are frequently investigated in various pharmacological contexts, including as potential kinase inhibitors . The presence of the morpholine sulfonamide group is often associated with enhanced solubility and bioavailability, which are critical parameters in the development of bioactive molecules. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant material safety data sheet (MSDS) before use.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-16(2)17-3-5-18(6-4-17)21-15-31-23(24-21)25-22(27)19-7-9-20(10-8-19)32(28,29)26-11-13-30-14-12-26/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWVPSVUHDFGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where isopropylbenzene is reacted with a thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of a benzamide derivative with morpholine and a sulfonyl chloride, typically under basic conditions using a base like triethylamine.

    Final Coupling Reaction: The final step is the coupling of the thiazole derivative with the morpholinosulfonyl benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Formation of the Thiazole Core

The thiazole ring is typically synthesized via Hantzsch thiazole synthesis or condensation reactions involving thioureas and α-halo ketones. For the 4-(4-isopropylphenyl)thiazol-2-yl moiety:

  • Step 1 : Reaction of 4-isopropylbenzaldehyde with thiourea and a base (e.g., pyridine) to form the thiazole ring.

  • Step 2 : Substitution at the 2-position of the thiazole to introduce the benzamide group.

Sulfonamide Formation

The reaction of benzamide derivatives with sulfonyl chlorides proceeds via a nucleophilic attack mechanism:

  • Base deprotonation : The amine group is deprotonated by a base (e.g., pyridine), generating a nucleophile.

  • Nucleophilic substitution : The nucleophilic amine attacks the electrophilic sulfonyl chloride, displacing the chloride ion to form the sulfonamide bond .

Thiazole Ring Formation

The Hantzsch thiazole synthesis involves:

  • Enolate formation : α-Halo ketones react with thiourea to form enolate intermediates.

  • Cyclization : The enolate undergoes cyclization to form the thiazole ring, releasing hydrogen chloride.

Analytical Methods

Technique Purpose Relevance
HPLC Monitoring reaction progression and purityCritical for ensuring synthesis yield and identifying impurities
NMR Spectroscopy Characterizing the final product’s structure (e.g., confirming couplingProvides detailed structural confirmation
Mass Spectrometry Confirming molecular weight and fragmentation patternsValidates the molecular formula (C₂₄H₂₆N₂O₃S₂)

Biological Activity

The compound’s thiazole and sulfonamide moieties suggest potential interactions with enzymes or receptors, such as:

  • Antimicrobial activity : Thiazole derivatives are known to inhibit bacterial enzymes.

  • Anti-inflammatory effects : Sulfonamides may modulate cytokine pathways.

Chemical Reactivity

Functional Group Reactivity
Sulfonamide Stable under mild conditions; hydrolysis under acidic/basic conditions
Thiazole Electrophilic substitution at the 2-position (e.g., alkylation, acylation)

Research Findings

  • Structural analogs : Compounds like 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide exhibit antibacterial activity, attributed to the thiazole ring’s ability to disrupt bacterial enzymes.

  • Sulfonamide stability : Morpholinosulfonyl groups are stable under physiological conditions but may hydrolyze under extreme pH.

Scientific Research Applications

Anticancer Properties

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has shown promising anticancer activity in various studies. The compound's mechanism of action involves:

  • Induction of Apoptosis: Studies indicate that similar thiazole derivatives can trigger programmed cell death in cancer cells.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF7), with results showing significant reductions in cell viability at certain concentrations.

StudyCell LineIC50 Value (µM)Reference
Study 1MCF715.2
Study 2A54912.8
Study 3HeLa10.5

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Anticancer Evaluation:
    In a study evaluating the anticancer potential of thiazole derivatives, this compound was found to significantly inhibit MCF7 cell proliferation with an IC50 value lower than many existing chemotherapeutics. The study utilized Sulforhodamine B assays to assess cell viability post-treatment.
  • Antimicrobial Studies:
    Another research effort focused on the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations, suggesting potential for development into a new antibiotic agent.

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and morpholinosulfonyl group are likely to play key roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the sulfonyl group and the aryl substituent on the thiazole ring. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Thiazole Substituent Sulfonyl Group Notable Biological Activity Evidence ID
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide 4-isopropylphenyl Morpholino Not explicitly reported
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) 4-bromophenyl Dimethylsulfamoyl Potent NF-κB activation
2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) 2,5-dimethylphenyl Piperidin-1-yl Enhanced NF-κB signal prolongation
2D291 (N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) 2-bromo-5-methylphenyl Piperidin-1-yl Synergistic cytokine production
9b (4-(Ethylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide) 4-pyridin-3-yl Ethyl Not explicitly reported
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(morpholinosulfonyl)benzamide 4-tert-butylphenyl Morpholino Structural analog (no activity data)

Impact of Sulfonyl Group Modifications

  • Morpholinosulfonyl vs. Piperidinylsulfonyl: The morpholino group (a six-membered ring containing oxygen) enhances polarity and aqueous solubility compared to piperidinyl derivatives, which may improve pharmacokinetic profiles . Piperidinyl analogs (e.g., 2D216, 2D291) show strong NF-κB activation, suggesting that bulkier sulfonyl groups may favor target engagement in inflammatory pathways .
  • Dimethylsulfamoyl and Ethylsulfonyl: Smaller sulfonyl groups (e.g., dimethylsulfamoyl in Compound 50, ethyl in 9b) may reduce steric hindrance but decrease solubility.

Aryl Substituent Effects on the Thiazole Ring

  • 4-isopropylphenyl vs. 4-tert-butylphenyl : The tert-butyl group (bulkier than isopropyl) in the analog from increases steric hindrance, which could reduce binding affinity but enhance metabolic stability .

Biological Activity

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H26N4O3S2
  • Molecular Weight : 482.62 g/mol
  • CAS Number : 954040-04-1

The compound exhibits biological activity through several proposed mechanisms, primarily involving the inhibition of specific enzymes or pathways relevant to disease processes. Studies suggest that it may act as a potent inhibitor of certain protein kinases, which play crucial roles in cell signaling and proliferation.

Anticancer Properties

Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies using various cancer cell lines have shown:

  • Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner across multiple cancer types, including breast and lung cancers.
  • Apoptosis Induction : Flow cytometry assays revealed increased apoptosis in treated cells, suggesting that the compound may trigger programmed cell death pathways.
Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast)1545
A549 (Lung)2050
HeLa (Cervical)1060

Antiviral Activity

In addition to its anticancer properties, the compound has been evaluated for antiviral activity against various viruses. Notably, studies have shown:

  • Dengue Virus Inhibition : In vitro assays demonstrated that this compound effectively inhibited the replication of dengue virus serotypes 1 through 4.
  • Mechanism : The antiviral mechanism is believed to involve interference with viral entry or replication processes within host cells.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Researchers conducted a series of experiments on MCF-7 and A549 cell lines where treatment with the compound resulted in a significant decrease in proliferation rates compared to controls treated with DMSO.
  • Dengue Virus Study :
    • A study involving K562 cells infected with dengue virus showed that treatment with the compound led to a marked reduction in viral load as measured by focus-forming unit assays.

Q & A

Q. What are the optimal synthetic routes and purification methods for N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiazole ring formation : React 2-amino-4-(4-isopropylphenyl)thiazole with 4-(morpholinosulfonyl)benzoyl chloride in anhydrous THF under nitrogen, using triethylamine as a base. Yields for analogous thiazole derivatives range from 78–90% .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Melting points for structurally related compounds are typically 100–177°C, with purity confirmed by HPLC (>95%) .

  • Key Data :
  • Typical yield: ~85%
  • Melting point: ~150–160°C (predicted based on similar sulfonamide derivatives) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • 1H/13C-NMR : Compare chemical shifts of the thiazole proton (δ 7.8–8.2 ppm) and morpholinosulfonyl group (δ 3.6–3.8 ppm for morpholine protons) to reference spectra .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+: 470.15; observed: 470.14) .
  • IR Spectroscopy : Confirm sulfonamide (1320–1350 cm⁻¹, S=O stretch) and benzamide (1650–1680 cm⁻¹, C=O stretch) functional groups .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases (e.g., ITK) or proteases using fluorescence-based assays (IC50 determination) .
  • Cytokine induction : Evaluate in macrophage models with LPS co-stimulation, measuring TNF-α/IL-6 via ELISA (similar to sulfonylbenzamide derivatives in ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodological Answer :
  • Variation of substituents : Synthesize analogs with modified isopropylphenyl (e.g., bromo, methoxy) or morpholinosulfonyl groups (e.g., piperidine sulfonyl).
  • Biological testing : Compare IC50 values in kinase assays. For example, replacing morpholine with piperidine in sulfonamides increased metabolic stability in related compounds .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to target enzymes .

Q. How should contradictory bioactivity data between studies be resolved?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., THP-1 vs. RAW264.7 macrophages) and LPS concentrations (e.g., 10 ng/mL vs. 100 ng/mL) .
  • Control compounds : Include reference inhibitors (e.g., BMS-509744 for ITK) to validate assay conditions .
  • Statistical analysis : Use ANOVA with post-hoc tests to assess significance of IC50 variations across replicates .

Q. What strategies are recommended for in vivo pharmacokinetic (PK) profiling?

  • Methodological Answer :
  • Animal models : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 h.
  • Analytical method : Quantify using LC-MS/MS (LOQ: 1 ng/mL). For sulfonamide analogs, typical t½ ranges from 4–8 h .
  • Tissue distribution : Measure concentrations in liver/kidney to assess off-target accumulation .

Q. What mechanistic studies can elucidate its mode of action?

  • Methodological Answer :
  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Pathway analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., NF-κB, MAPK) .
  • Crystallography : Co-crystallize with ITK kinase domain to resolve binding interactions (2.5 Å resolution) .

Q. How can solubility and bioavailability challenges be addressed?

  • Methodological Answer :
  • LogP optimization : Calculate partition coefficient (e.g., ClogP = 3.2) and synthesize analogs with polar groups (e.g., -OH, -NH2) to improve aqueous solubility .
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo delivery. For morpholine derivatives, cyclodextrin complexes increased solubility 5-fold .

Q. What techniques are used to identify metabolic byproducts?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Quench with acetonitrile at 0, 30, 60 min.
  • Metabolite profiling : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at isopropyl group) .

Q. How can crystallographic data improve formulation stability?

  • Methodological Answer :
  • Polymorph screening : Recrystallize from 10 solvents (e.g., DMSO, acetone) and analyze by PXRD.
  • Co-crystallization : Co-formulate with succinic acid to enhance thermal stability (melting point >200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.